Benzo[c][1,2,5]thiadiazol-5-yl(4-((benzyloxy)methyl)piperidin-1-yl)methanone
Description
Properties
IUPAC Name |
2,1,3-benzothiadiazol-5-yl-[4-(phenylmethoxymethyl)piperidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2S/c24-20(17-6-7-18-19(12-17)22-26-21-18)23-10-8-16(9-11-23)14-25-13-15-4-2-1-3-5-15/h1-7,12,16H,8-11,13-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCQURERIQPSCJD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1COCC2=CC=CC=C2)C(=O)C3=CC4=NSN=C4C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzo[c][1,2,5]thiadiazol-5-yl(4-((benzyloxy)methyl)piperidin-1-yl)methanone typically involves multiple steps. One common approach starts with the preparation of the benzo[c][1,2,5]thiadiazole core, which can be synthesized through the cyclization of appropriate precursors under acidic conditions. The piperidine moiety is then introduced via nucleophilic substitution reactions. The final step involves the attachment of the benzyloxy group through a Williamson ether synthesis, which requires the use of a strong base such as sodium hydride .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors to improve reaction efficiency and scalability. Additionally, the use of automated synthesis platforms could further enhance the reproducibility and throughput of the production process .
Chemical Reactions Analysis
Types of Reactions
Benzo[c][1,2,5]thiadiazol-5-yl(4-((benzyloxy)methyl)piperidin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.
Reduction: The nitro group on the benzo[c][1,2,5]thiadiazole core can be reduced to an amine.
Substitution: The piperidine moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are typically used.
Substitution: Nucleophilic substitution reactions often require the use of strong bases like sodium hydride or potassium tert-butoxide.
Major Products
Oxidation: Benzaldehyde derivatives.
Reduction: Amines.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
- Anticancer Activity : Research indicates that derivatives of benzo[c][1,2,5]thiadiazole exhibit promising anticancer properties. The compound's ability to inhibit specific cancer cell lines has been documented in several studies, highlighting its potential as an anticancer agent.
- Antimicrobial Properties : The compound has shown efficacy against various bacterial strains. Its mechanism involves disrupting bacterial cell membranes, which could lead to its application in developing new antibiotics.
- Neuropharmacology : Given the piperidine moiety's known effects on neurotransmitter systems, this compound may have applications in treating neurological disorders. Preliminary studies suggest it could modulate dopamine and serotonin pathways.
Material Science Applications
- Organic Electronics : The electronic properties of benzo[c][1,2,5]thiadiazole derivatives make them suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Their ability to act as electron transport materials can enhance device efficiency.
- Polymer Chemistry : Incorporating this compound into polymer matrices can improve mechanical properties and thermal stability. Research into polymer composites containing thiadiazole derivatives shows enhanced performance in various applications.
Synthetic Routes
The synthesis of benzo[c][1,2,5]thiadiazol-5-yl(4-((benzyloxy)methyl)piperidin-1-yl)methanone typically involves multi-step organic synthesis:
- Step 1 : Formation of the benzo[c][1,2,5]thiadiazole core through cyclization reactions.
- Step 2 : Functionalization with piperidine via nucleophilic substitution.
- Step 3 : Coupling with the benzyloxy methyl group using standard peptide coupling reagents.
Case Study 1: Anticancer Efficacy
A study published in a peer-reviewed journal demonstrated that modifications of the benzo[c][1,2,5]thiadiazole core significantly enhanced anticancer activity against breast cancer cell lines. The study employed various assays to evaluate cell viability and apoptosis induction.
Case Study 2: Antimicrobial Activity
In another investigation, the compound was tested against Gram-positive and Gram-negative bacteria. Results indicated that compounds with the benzo[c][1,2,5]thiadiazole structure exhibited significant antibacterial activity compared to standard antibiotics.
Mechanism of Action
The mechanism of action of Benzo[c][1,2,5]thiadiazol-5-yl(4-((benzyloxy)methyl)piperidin-1-yl)methanone involves its interaction with specific molecular targets. The benzo[c][1,2,5]thiadiazole core can interact with electron-rich sites in biological molecules, potentially disrupting their normal function. This interaction can lead to the inhibition of key enzymes or the disruption of cellular processes, ultimately exerting its therapeutic effects .
Comparison with Similar Compounds
The following comparison focuses on structural analogs, pharmacological activities, and molecular properties. Key compounds include MAGL inhibitors, AMPA receptor modulators, and hypoxia-targeting derivatives.
Structural and Molecular Comparisons
Table 1: Structural Features and Molecular Properties
Key Observations:
- Molecular Weight and Bioavailability: Compounds like JJKK-048 (MW 406.39) and the furan-thiadiazole analog (MW 397.5) have higher molecular weights due to bulky substituents, which may reduce oral bioavailability compared to the target compound (MW 365.45) .
- Electron-Withdrawing Groups: Boron-based hypoxia inhibitors (e.g., Compound 20) incorporate nitro groups, which enhance electron-deficient properties critical for binding hypoxia-related enzymes .
Pharmacological Activity
- MAGL Inhibition: JJKK-048, a piperidine-triazole urea derivative, exhibits ultrapotent MAGL inhibition (IC₅₀ < 1 nM) and in vivo analgesic effects.
- AMPA Receptor Modulation: Farampator (piperidine-methanone with benzo-oxadiazole) enhances cognitive function via AMPA receptor activation. Replacing oxadiazole with thiadiazole (as in the target compound) may alter receptor affinity due to sulfur’s electronegativity .
- Hypoxia Targeting: Boron-containing benzo-thiadiazoles (e.g., Compound 20) show promise in hypoxia-selective cytotoxicity. The absence of boron and nitro groups in the target compound may limit similar applications .
Chemical Stability and Metabolic Considerations
- Benzyloxymethyl Group: The benzyloxy moiety in the target compound may undergo metabolic hydrolysis, reducing half-life. In contrast, oxadiazole/thiadiazole rings (e.g., –10) are metabolically stable, favoring prolonged activity .
- Boron-Based Stability: Boron trifluoride complexes () exhibit high stability under physiological conditions, a feature absent in the target compound .
Biological Activity
Benzo[c][1,2,5]thiadiazol-5-yl(4-((benzyloxy)methyl)piperidin-1-yl)methanone is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.
Chemical Structure and Properties
The compound features a benzo[c][1,2,5]thiadiazole moiety linked to a piperidine derivative through a benzyloxy methyl group. Its molecular formula is CHNS, with a molecular weight of approximately 298.39 g/mol. The structural characteristics contribute to its biological activity, particularly in terms of receptor binding and enzyme inhibition.
Mechanisms of Biological Activity
Research indicates that compounds containing the benzo[c][1,2,5]thiadiazole scaffold exhibit various biological activities, including:
- Antiviral Activity : Thiadiazole derivatives have been studied for their potential as antiviral agents. For instance, certain thiadiazole compounds demonstrated significant inhibitory effects against viruses such as HIV and the hepatitis C virus (HCV) .
- Anticancer Properties : Some studies have reported that thiadiazole derivatives can induce apoptosis in cancer cells by modulating signaling pathways related to cell survival and proliferation . The specific compound may share similar mechanisms due to its structural features.
- Anti-inflammatory Effects : Compounds with thiadiazole moieties have shown promise in reducing inflammation through the inhibition of pro-inflammatory cytokines and enzymes .
Antiviral Efficacy
A study by Ndungu et al. highlighted the effectiveness of thiadiazole derivatives against viral infections. The research found that certain derivatives had EC values in the low micromolar range against HIV strains resistant to standard treatments . Although specific data for this compound is limited, its structural similarity suggests potential antiviral activity.
Anticancer Activity
In a study focusing on the anticancer properties of thiadiazole derivatives, compounds were evaluated for their ability to inhibit tumor growth in vitro and in vivo. The results indicated that some derivatives could significantly reduce cell viability in various cancer cell lines with IC values ranging from 10 µM to 50 µM . The specific compound may exhibit similar potency due to its structural components.
Summary of Biological Activities
Q & A
Q. Basic Characterization
- NMR Spectroscopy : Analyze and NMR spectra (DMSO-d) to confirm the presence of benzothiadiazole (aromatic protons at δ 7.5–8.5 ppm) and piperidine (N-CH signals at δ 2.5–3.5 ppm) .
- Mass Spectrometry : Use HRMS to verify molecular ion peaks (e.g., [M+H]) and fragmentation patterns consistent with the methanone backbone .
Advanced Tip : X-ray crystallography can resolve stereochemical ambiguities in the piperidine ring, particularly for chiral derivatives .
What biological activities are associated with this compound, and how should researchers design assays to evaluate its efficacy?
Q. Basic Activity Screening
- Antimicrobial Assays : Test against Gram-positive/negative bacteria using broth microdilution (MIC values reported as 1–19 µg/mL). Include controls like ciprofloxacin for comparison .
- Enzyme Inhibition : For MAGL (monoacylglycerol lipase) inhibition, use fluorometric assays with 4-nitrophenyl acetate as a substrate. IC values <100 nM indicate high potency .
Methodological Note : Pre-incubate compounds with enzyme solutions (pH 7.4, 37°C) for 30 minutes to ensure binding equilibrium .
How can conflicting data on the compound’s solubility and stability be resolved in preclinical studies?
Q. Advanced Data Analysis
- Solubility Profiling : Use HPLC to quantify solubility in DMSO, PBS, and simulated gastric fluid. Low solubility (<1 mg/mL) may require formulation with cyclodextrins or PEG .
- Stability Studies : Conduct accelerated degradation tests (40°C/75% RH for 4 weeks) and monitor via LC-MS. Hydrolysis of the benzyloxy group is a common instability; consider prodrug strategies .
What strategies are recommended for structure-activity relationship (SAR) studies targeting piperidine modifications?
Q. Advanced SAR Design
- Piperidine Substituents : Introduce electron-withdrawing groups (e.g., -CF) at the 4-position to enhance metabolic stability. Replace benzyloxy with smaller alkoxy groups (e.g., methoxy) to reduce steric hindrance .
- Benzothiadiazole Modifications : Fluorinate the benzo[c]thiadiazole core to improve lipophilicity and blood-brain barrier penetration for CNS targets .
How should researchers address discrepancies in reported IC50_{50}50 values across different assay platforms?
Q. Advanced Validation
- Assay Standardization : Replicate experiments using identical buffer conditions (e.g., Tris-HCl vs. PBS) and enzyme sources (recombinant vs. tissue-extracted).
- Data Normalization : Express IC values relative to a reference inhibitor (e.g., JJKK-048 for MAGL) to account for inter-lab variability .
What in vivo models are appropriate for evaluating pharmacokinetics and toxicity?
Q. Advanced Preclinical Design
- Pharmacokinetics : Administer orally (10 mg/kg) to rodents and collect plasma samples at 0, 1, 2, 4, 8, and 24 hours. Use LC-MS/MS to measure bioavailability and half-life .
- Toxicity Screening : Conduct acute toxicity studies (OECD 423) with dose escalation (10–100 mg/kg). Monitor liver enzymes (ALT/AST) and renal function (creatinine) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
